molecular formula C24H28N2O3 B14397371 2-(2-Methyl-1-octyl-1H-indole-3-carbonyl)pyridine-3-carboxylic acid CAS No. 87562-34-3

2-(2-Methyl-1-octyl-1H-indole-3-carbonyl)pyridine-3-carboxylic acid

Cat. No.: B14397371
CAS No.: 87562-34-3
M. Wt: 392.5 g/mol
InChI Key: CNVJDEKEVSYKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-1-octyl-1H-indole-3-carbonyl)pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(2-Methyl-1-octyl-1H-indole-3-carbonyl)pyridine-3-carboxylic acid, often involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method includes palladium-catalyzed intramolecular oxidative coupling, which is used to synthesize functionalized indole derivatives from commercially available anilines .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency and reduce the reaction time for producing indole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1-octyl-1H-indole-3-carbonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-Methyl-1-octyl-1H-indole-3-carbonyl)pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-(2-Methyl-1-octyl-1H-indole-3-carbonyl)pyridine-3-carboxylic acid is unique due to its specific structure, which combines an indole ring with a pyridine carboxylic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-(2-methyl-1-octylindole-3-carbonyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-3-4-5-6-7-10-16-26-17(2)21(18-12-8-9-14-20(18)26)23(27)22-19(24(28)29)13-11-15-25-22/h8-9,11-15H,3-7,10,16H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVJDEKEVSYKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=C(C=CC=N3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599672
Record name 2-(2-Methyl-1-octyl-1H-indole-3-carbonyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87562-34-3
Record name 2-(2-Methyl-1-octyl-1H-indole-3-carbonyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.